molecular formula C5H10N4OS2 B14211196 (3,3-dimethyl-1-oxo-2H-1,2,5-thiadiazol-4-yl) carbamimidothioate CAS No. 791725-58-1

(3,3-dimethyl-1-oxo-2H-1,2,5-thiadiazol-4-yl) carbamimidothioate

Katalognummer: B14211196
CAS-Nummer: 791725-58-1
Molekulargewicht: 206.3 g/mol
InChI-Schlüssel: VWJGPQHHNHTHNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,3-dimethyl-1-oxo-2H-1,2,5-thiadiazol-4-yl) carbamimidothioate is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-dimethyl-1-oxo-2H-1,2,5-thiadiazol-4-yl) carbamimidothioate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3-dimethyl-2-oxo-2H-1,2,5-thiadiazole-4-carboxylic acid with thiourea in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(3,3-dimethyl-1-oxo-2H-1,2,5-thiadiazol-4-yl) carbamimidothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3,3-dimethyl-1-oxo-2H-1,2,5-thiadiazol-4-yl) carbamimidothioate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it valuable in various manufacturing processes.

Wirkmechanismus

The mechanism of action of (3,3-dimethyl-1-oxo-2H-1,2,5-thiadiazol-4-yl) carbamimidothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its bioactive effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,3-dimethyl-2-oxo-2H-1,2,5-thiadiazole-4-carboxylic acid
  • 3,3-dimethyl-1,2,5-thiadiazole-4-thiol
  • 3,3-dimethyl-1,2,5-thiadiazole-4-amine

Uniqueness

(3,3-dimethyl-1-oxo-2H-1,2,5-thiadiazol-4-yl) carbamimidothioate is unique due to its specific functional groups and the presence of both sulfur and nitrogen atoms in its ring structure. This combination of elements and functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

791725-58-1

Molekularformel

C5H10N4OS2

Molekulargewicht

206.3 g/mol

IUPAC-Name

(3,3-dimethyl-1-oxo-2H-1,2,5-thiadiazol-4-yl) carbamimidothioate

InChI

InChI=1S/C5H10N4OS2/c1-5(2)3(11-4(6)7)8-12(10)9-5/h9H,1-2H3,(H3,6,7)

InChI-Schlüssel

VWJGPQHHNHTHNR-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=NS(=O)N1)SC(=N)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.